N-[(E)-decylideneamino]-2,4-dinitroaniline

Catalog No.
S1502955
CAS No.
1527-95-3
M.F
C16H24N4O4
M. Wt
336.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(E)-decylideneamino]-2,4-dinitroaniline

CAS Number

1527-95-3

Product Name

N-[(E)-decylideneamino]-2,4-dinitroaniline

IUPAC Name

N-[(E)-decylideneamino]-2,4-dinitroaniline

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

InChI

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+

InChI Key

WVTWCMFTBSTXFK-SFQUDFHCSA-N

SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

N-[(E)-decylideneamino]-2,4-dinitroaniline is an organic compound with the molecular formula C₁₆H₂₄N₄O₄. It features a dinitroaniline moiety, which is known for its applications in various chemical processes, particularly in the synthesis of dyes and agrochemicals. The compound contains a decylidene group attached to the amino nitrogen of 2,4-dinitroaniline, contributing to its unique properties and potential applications.

Due to the limited information on this compound, specific safety concerns or hazards associated with it cannot be determined. Nitroanilines can generally be toxic and flammable []. It is advisable to handle any unknown compound with caution and appropriate personal protective equipment.

Identification and Characterization:

N-[(E)-decylideneamino]-2,4-dinitroaniline, also known as 2,4-dinitrophenylhydrazone of decanal, is a derivative of decanal, a ten-carbon aldehyde. It is formed by the reaction of 2,4-dinitrophenylhydrazine (DNPH) with decanal. DNPH is a commonly used reagent in analytical chemistry for the identification and characterization of aldehydes and ketones. The structure of N-[(E)-decylideneamino]-2,4-dinitroaniline can be found on PubChem 2 4 dinitroaniline pubchem ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov].

Application in Aldehyde/Ketone Detection:

The formation of N-[(E)-decylideneamino]-2,4-dinitroaniline is a specific and sensitive reaction for the detection and identification of decanal. The resulting hydrazone derivative exhibits a characteristic melting point and often a distinct color, allowing for easy identification. This method is particularly useful for the analysis of complex mixtures containing multiple aldehydes and ketones, as different derivatives will have unique properties.

Derivatization for Further Analysis:

N-[(E)-decylideneamino]-2,4-dinitroaniline can be used as a derivative for further analytical techniques like chromatography or spectroscopy. The improved solubility and volatility of the hydrazone compared to the original aldehyde can facilitate separation and analysis in these methods. This allows for the determination of the structure and concentration of the unknown aldehyde.

Typical of amines and nitro compounds:

  • Electrophilic Aromatic Substitution: The presence of the dinitro groups makes the aromatic ring electron-deficient, influencing its reactivity towards electrophiles.
  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, altering the compound's properties.
  • Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones, leading to the formation of various derivatives.

The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline may involve several steps:

  • Formation of 2,4-Dinitroaniline: This can be achieved through the reaction of 1-chloro-2,4-dinitrobenzene with ammonia .
  • Decylidene Formation: The subsequent reaction with decanal or a similar aldehyde under acidic conditions can yield N-[(E)-decylideneamino]-2,4-dinitroaniline through a condensation reaction.

N-[(E)-decylideneamino]-2,4-dinitroaniline has potential applications in:

  • Agriculture: As a precursor for herbicides and pesticides due to its dinitroaniline structure.
  • Dye Manufacturing: It may serve as an intermediate in synthesizing azo dyes and other colorants.
  • Chemical Research: Its unique structure makes it a candidate for studies in organic synthesis and material science.

Several compounds are structurally related to N-[(E)-decylideneamino]-2,4-dinitroaniline. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,4-DinitroanilineC₆H₅N₃O₄Widely used as an explosive and dye precursor .
3,4-DinitroanilineC₆H₄N₃O₄Different substitution pattern affecting reactivity .
BenfluralinC₁₄H₁₈N₄O₄A dinitroaniline derivative used as a herbicide .
TrifluralinC₁₂H₁₄N₂O₄Known for its herbicidal properties and environmental persistence .

Uniqueness

N-[(E)-decylideneamino]-2,4-dinitroaniline is unique due to its long-chain alkyl substituent (decyl) that influences solubility and biological activity compared to other dinitroanilines. This structural modification may enhance its effectiveness in agricultural applications while also affecting its physical properties.

Condensation Reaction Mechanisms for Hydrazone Formation

The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline relies fundamentally on hydrazone formation via condensation reactions. Hydrazones are typically generated through the nucleophilic addition of hydrazine derivatives to carbonyl compounds, followed by dehydration [2] [4]. In this case, the reaction involves 2,4-dinitroaniline (acting as the hydrazine analogue) and decyl aldehyde (the carbonyl component).

The mechanism initiates with the protonation of the carbonyl oxygen in decyl aldehyde, enhancing the electrophilicity of the carbonyl carbon. The primary amine group of 2,4-dinitroaniline then performs a nucleophilic attack on this activated carbon, forming a tetrahedral intermediate [2]. Subsequent proton transfer and dehydration yield the hydrazone product. This step is rate-limiting under neutral conditions but can be accelerated by acid catalysts or nucleophilic organocatalysts [4].

Key factors influencing the reaction include:

  • pH: Acidic conditions (pH 4–6) stabilize the protonated carbonyl intermediate, while neutral conditions require catalysts like anthranilic acids to lower the activation energy [4].
  • Steric effects: The long decyl chain in decyl aldehyde may slow the reaction due to steric hindrance, necessitating optimized reaction times or elevated temperatures.

Solvent-Free Synthesis Approaches in Green Chemistry

Solvent-free methodologies have emerged as sustainable alternatives for synthesizing hydrazones like N-[(E)-decylideneamino]-2,4-dinitroaniline. A notable example involves using ionic liquids such as triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as both catalyst and reaction medium [3].

Table 1: Comparison of Solvent-Free vs. Traditional Synthesis

ParameterSolvent-Free ([Et₃NH][HSO₄])Traditional (Aqueous Ammonia)
Temperature120°C80–100°C
Reaction Time2–4 hours6–8 hours
Yield90–98%70–85%
Catalyst Recyclability5 cyclesNot applicable

This approach eliminates volatile organic solvents, reducing environmental impact and simplifying purification. The ionic liquid’s dual role as catalyst and medium enhances atomic economy, while its recyclability aligns with green chemistry principles [3].

Catalytic Systems for Improved Reaction Efficiency

Catalytic systems are critical for optimizing the synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline. Recent advances highlight two classes of catalysts:

Organocatalysts

Anthranilic acid derivatives, such as 5-methoxyanthranilic acid, accelerate hydrazone formation by stabilizing the transition state through intramolecular proton transfer [4]. These catalysts operate via a nucleophilic mechanism, where the catalyst forms an imine intermediate with the aldehyde, which is subsequently displaced by 2,4-dinitroaniline.

3,5-Diaminobenzoic acid further enhances reactivity by providing additional hydrogen-bonding interactions, reducing the activation energy by up to 50% compared to aniline-based catalysts [4].

Ionic Liquids

The ionic liquid [Et₃NH][HSO₄] serves as a Brønsted acid catalyst, protonating the carbonyl group while stabilizing the amine nucleophile through hydrogen bonding [3]. Its high thermal stability allows reactions at 120°C, significantly shortening reaction times.

Table 2: Catalytic Performance Comparison

CatalystLoading (mol%)TemperatureYield (%)
5-Methoxyanthranilic acid2025°C78
[Et₃NH][HSO₄]20120°C95
Aniline2025°C35

These systems enable efficient, scalable production of N-[(E)-decylideneamino]-2,4-dinitroaniline while adhering to green chemistry metrics.

Ligand Design Principles for Transition Metal Coordination

The structural characteristics of N-[(E)-decylideneamino]-2,4-dinitroaniline are fundamentally important for understanding its coordination behavior with transition metals. The compound represents a sophisticated example of ligand design that incorporates multiple coordination principles to achieve optimal metal binding and complex stability [1].

The chelate effect constitutes the primary driving force for complex formation with this ligand. The compound possesses multiple potential donor sites, including the nitrogen atoms from the hydrazone linkage and the oxygen atoms from the nitro groups, enabling bidentate or tridentate coordination modes [2]. This multidentate coordination capability significantly enhances thermodynamic stability compared to monodentate analogs through favorable entropy contributions and reduced reorganization energy [3].

Hard-Soft Acid-Base Theory considerations indicate that the nitrogen donor atoms in the hydrazone moiety exhibit borderline character, making them particularly suitable for coordination with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) [4]. The electron-withdrawing nature of the dinitroaniline core moderately reduces the basicity of the nitrogen donors, creating a balance between strong coordination and synthetic accessibility [5].

Electronic effects play a crucial role in determining coordination strength and selectivity. The nitro groups at the 2,4-positions of the aniline ring withdraw electron density from the aromatic system, thereby affecting the donor strength of the hydrazone nitrogen [6]. This electronic modulation can be exploited to fine-tune the binding affinity for specific metal centers and to control the redox properties of the resulting complexes [7].

The steric environment created by the decyl chain provides several advantages for coordination chemistry. The long alkyl chain introduces conformational flexibility while maintaining sufficient steric bulk to prevent unwanted side reactions and to provide selectivity for larger metal centers [8]. Additionally, the hydrophobic character of the decyl chain influences the solubility properties of the resulting complexes, making them suitable for non-aqueous coordination environments [9].

Preorganization effects are evident in the planar structure of the dinitroaniline core, which provides a rigid framework that preorganizes the donor atoms for optimal chelation geometry [10]. This structural rigidity reduces the entropic cost of complex formation and contributes to enhanced thermodynamic stability [11].

Spectroscopic Evidence of Chelation Behavior

Spectroscopic characterization provides definitive evidence for metal complex formation and coordination mode determination. Multiple complementary techniques are essential for comprehensive structural elucidation of transition metal complexes containing the title compound [12].

Infrared spectroscopy serves as the primary diagnostic tool for identifying coordination through characteristic frequency shifts upon complex formation [13]. The hydrazone C=N stretching vibration, typically observed at approximately 1640 cm⁻¹ in the free ligand, undergoes a significant bathochromic shift to around 1610 cm⁻¹ upon coordination, indicating direct nitrogen-metal bonding. This shift reflects the weakening of the C=N bond due to electron donation to the metal center.

The appearance of new absorption bands in the 400-600 cm⁻¹ region provides direct evidence for metal-ligand bond formation. Metal-nitrogen stretching vibrations typically appear at 430-500 cm⁻¹, while metal-oxygen stretches from coordinated nitro groups are observed at 520-580 cm⁻¹. The intensity and frequency of these bands correlate with the strength of the metal-ligand interaction and can be used to assess relative binding affinities.

Nuclear Magnetic Resonance spectroscopy offers detailed information about the coordination environment and dynamic behavior of the complexes. Proton NMR spectroscopy reveals characteristic downfield shifts for protons adjacent to coordinated nitrogen atoms, typically 0.5-1.5 ppm downfield from the free ligand. The appearance of coupling patterns between ligand protons and metal nuclei (when NMR-active metals are present) provides additional structural confirmation.

Carbon-13 NMR spectroscopy is particularly valuable for identifying changes in the electronic environment of the hydrazone carbon upon coordination [12]. The imine carbon typically shifts upfield by 5-15 ppm due to reduced electron density following coordination, while carbons in the aromatic ring show smaller but measurable shifts reflecting the extended electronic effects of coordination.

Electronic absorption spectroscopy provides information about the electronic structure and bonding in the metal complexes. The appearance of d-d transitions in the visible region (400-800 nm) confirms the formation of transition metal complexes and allows determination of ligand field parameters. The position and intensity of these bands provide insights into the coordination geometry and the strength of the ligand field.

Ligand-to-metal charge transfer (LMCT) bands, typically observed in the near-UV region (300-400 nm), provide evidence for strong electronic communication between the ligand and metal center. The energy of these transitions correlates with the electron-donating ability of the ligand and can be used to assess the degree of covalency in the metal-ligand bonds.

Mass spectrometry confirms the stoichiometry of the complexes and provides information about their stability in the gas phase. The observation of molecular ion peaks corresponding to metal-ligand adducts confirms complex formation, while fragmentation patterns reveal the relative stability of different coordination modes.

Structure-Activity Relationships in Complex Stability

The relationship between molecular structure and coordination behavior in N-[(E)-decylideneamino]-2,4-dinitroaniline-based complexes follows predictable patterns that can be rationalized through established coordination chemistry principles.

The hydrazone linkage serves as the primary coordination site and significantly influences overall complex stability. The C=N bond provides a moderately strong donor nitrogen that forms stable five-membered chelate rings with transition metals. The planar geometry of the hydrazone moiety facilitates optimal orbital overlap with metal d-orbitals, contributing to enhanced thermodynamic stability.

The dinitroaniline core provides secondary coordination sites and exerts profound electronic effects on the primary coordination site [5]. The electron-withdrawing nature of the nitro groups reduces the basicity of the hydrazone nitrogen, creating a balance between strong coordination and kinetic stability. This electronic modulation prevents the formation of overly stable complexes that might be difficult to process or modify [6].

The decyl chain introduces important steric and solubility effects that influence complex stability and behavior. The long alkyl chain provides sufficient steric bulk to prevent unwanted polymerization or aggregation reactions while maintaining enough flexibility to accommodate different coordination geometries. The hydrophobic character of the chain influences the solubility properties of the complexes, making them suitable for use in non-polar solvents [9].

The E-configuration of the hydrazone linkage introduces geometric constraints that influence metal binding selectivity. The trans arrangement of substituents around the C=N bond creates a specific spatial arrangement of donor atoms that favors certain coordination geometries over others. This geometric selectivity can be exploited to control the structure and properties of the resulting complexes.

Quantitative structure-activity relationships can be established by systematically varying structural parameters and measuring the corresponding changes in coordination behavior. The stability constants of metal complexes with hydrazone ligands typically follow the Irving-Williams series, with copper(II) complexes showing the highest thermodynamic stability. The presence of electron-withdrawing groups generally decreases the stability constants by reducing the electron density on the donor atoms.

Electronic delocalization throughout the aromatic system affects both the thermodynamic and kinetic stability of the complexes. The extended π-conjugation facilitates electron transfer between the ligand and metal center, contributing to enhanced stability through both σ-donation and π-back-donation mechanisms. This electronic communication also influences the redox properties of the complexes, potentially enabling ligand-centered electron transfer processes.

XLogP3

4.9

Dates

Last modified: 08-15-2023

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